TERT-BUTYL({3-[2-(4-ETHYLPHENOXY)ETHOXY]-2-HYDROXYPROPYL})AMINE HYDROCHLORIDE
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Overview
Description
TERT-BUTYL({3-[2-(4-ETHYLPHENOXY)ETHOXY]-2-HYDROXYPROPYL})AMINE HYDROCHLORIDE is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its tert-butyl group, ethylphenoxy group, and hydroxypropylamine moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL({3-[2-(4-ETHYLPHENOXY)ETHOXY]-2-HYDROXYPROPYL})AMINE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butylamine with 3-(2-(4-ethylphenoxy)ethoxy)-2-hydroxypropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and safety. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL({3-[2-(4-ETHYLPHENOXY)ETHOXY]-2-HYDROXYPROPYL})AMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the ethylphenoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
TERT-BUTYL({3-[2-(4-ETHYLPHENOXY)ETHOXY]-2-HYDROXYPROPYL})AMINE HYDROCHLORIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which TERT-BUTYL({3-[2-(4-ETHYLPHENOXY)ETHOXY]-2-HYDROXYPROPYL})AMINE HYDROCHLORIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound’s hydroxypropylamine moiety is believed to play a key role in its biological activity, potentially interacting with enzymes or receptors in biological systems. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
TERT-BUTYL({3-[2-(4-ETHYLPHENOXY)ETHOXY]-2-HYDROXYPROPYL})AMINE HYDROCHLORIDE can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another tert-butyl derivative with different functional groups and biological activities.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A compound with a hydrazino group, showing different reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(tert-butylamino)-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3.ClH/c1-5-14-6-8-16(9-7-14)21-11-10-20-13-15(19)12-18-17(2,3)4;/h6-9,15,18-19H,5,10-13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUDSMAQPNGGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCC(CNC(C)(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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